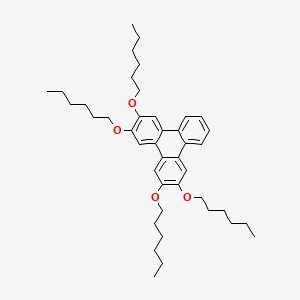

2,3,6,7-Tetrakis(hexyloxy)triphenylene

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Features

The ¹H NMR spectrum of 2,3,6,7-tetrakis(hexyloxy)triphenylene exhibits distinct signals for aromatic protons and alkoxy side chains. Aromatic protons resonate as singlets at δ 8.37 ppm (H-8) and δ 7.40 ppm (H-4), while methylene groups adjacent to oxygen atoms appear as triplets at δ 4.27 ppm (J=6.0 Hz). Hexyloxy chains produce characteristic multiplet signals between δ 1.20–1.80 ppm for methylene groups and a terminal methyl triplet at δ 0.88 ppm.

¹³C NMR data confirm the substitution pattern, with carbonyl carbons of ester derivatives (when present) resonating at δ 166.6 ppm and aromatic carbons bonded to oxygen atoms at δ 158.9 ppm. Quaternary aromatic carbons appear upfield (δ 122.4–134.1 ppm) due to electron-donating alkoxy groups.

Table 2: Key ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H-8 | 8.37 | Singlet |

| Aromatic H-4 | 7.40 | Doublet |

| OCH₂CH₂ | 4.27 | Triplet |

| Terminal CH₃ | 0.88 | Triplet |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of 2,3,6,7-tetrakis(hexyloxy)triphenylene derivatives shows molecular ion peaks at m/z 840.5323 (calculated for C₅₆H₇₂O₆). Fragmentation pathways involve sequential loss of hexyloxy chains (-C₆H₁₃O, Δm/z=101.12) followed by cleavage of the triphenylene core. Isotopic patterns match theoretical distributions for C₅₄H₈₄O₆, with a base peak at m/z 829.4462 corresponding to the [M+H]⁺ ion.

Comparative Analysis with Related Triphenylene Derivatives

Structural modifications significantly influence mesomorphic behavior. Compared to 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (CID 10941839), the tetrasubstituted derivative exhibits reduced intermolecular interactions due to fewer alkoxy chains, lowering its clearing point by approximately 40°C. Symmetrical substitution patterns, as in sym-TP(OC₁₁H₂₃)₃(O₂CR)₃, enhance thermal stability relative to asymmetrical analogues, with melting points decreasing by 15–20°C upon introducing ester groups.

Table 3: Thermal Properties of Selected Triphenylene Derivatives

| Compound | Melting Point (°C) | Clearing Point (°C) |

|---|---|---|

| 2,3,6,7-Tetrakis(hexyloxy) | 98–100 | 220 |

| Hexakis(hexyloxy) | 145 | 260 |

| sym-TP(OC₁₁H₂₃)₃ | 112 | 245 |

Eigenschaften

CAS-Nummer |

162281-30-3 |

|---|---|

Molekularformel |

C42H60O4 |

Molekulargewicht |

628.9 g/mol |

IUPAC-Name |

2,3,6,7-tetrahexoxytriphenylene |

InChI |

InChI=1S/C42H60O4/c1-5-9-13-19-25-43-39-29-35-33-23-17-18-24-34(33)36-30-40(44-26-20-14-10-6-2)42(46-28-22-16-12-8-4)32-38(36)37(35)31-41(39)45-27-21-15-11-7-3/h17-18,23-24,29-32H,5-16,19-22,25-28H2,1-4H3 |

InChI-Schlüssel |

FOXCXPICCKTKHF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOC1=C(C=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C42)OCCCCCC)OCCCCCC)OCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps and Conditions

Suzuki-Miyaura Coupling :

- Reagents : PdCl₂, PPh₃, Na₂CO₃, toluene/EtOH/H₂O.

- Conditions : Reflux for 4 hours.

- Purpose : Forms a terphenyl precursor with bromine and boronic acid groups.

Oxidative Cyclization :

- Reagents : I₂, benzene, light.

- Conditions : 72 hours at room temperature.

- Purpose : Cyclizes the terphenyl into the triphenylene core.

Alkylation :

- Reagents : 1-Bromo-hexane, K₂CO₃, EtOH.

- Conditions : Reflux for 24 hours.

- Purpose : Introduces hexyloxy groups at hydroxyl positions.

Yield and Optimization

- Yield : 95% for alkylation, with cyclization yields reaching 100% in optimized conditions.

- Advantages : High regioselectivity due to steric control of hexyloxy groups.

- Challenges : Requires strict control of iodine addition to avoid polybromination.

Example Reaction Pathway

$$

\text{Terphenyl (Suzuki product)} \xrightarrow{\text{I}_2/\text{light}} \text{Triphenylene} \xrightarrow{\text{Hexyl Br}} \text{2,3,6,7-Tetrakis(hexyloxy)triphenylene}

$$

Oxidative Cyclization of a Terphenyl Precursor

This approach bypasses coupling steps by directly cyclizing a prefunctionalized terphenyl.

Key Steps and Conditions

Terphenyl Synthesis :

Cyclization :

- Reagents : I₂, benzene, propylene oxide (acid scavenger).

- Conditions : Light irradiation for 72 hours.

- Purpose : Promotes oxidative coupling to form the fused aromatic system.

Yield and Efficiency

- Yield : Up to 100% under optimized conditions, attributed to propylene oxide stabilizing intermediates.

- Advantages : Simplified workflow compared to multistep coupling.

- Limitations : Requires high-purity terphenyl precursors.

Critical Data Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Terphenyl Synthesis | Pd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O | 92% | |

| Cyclization | I₂, benzene, light, propylene oxide | 100% |

Biphenyl Route with Oxidative Coupling

This method employs a biphenyl intermediate to construct the triphenylene core.

Key Steps and Conditions

Biphenyl Synthesis :

- Reagents : 4,4′-Diacetoxy-3,3′-bis(hexyloxy)biphenyl.

- Conditions : FeCl₃-mediated coupling with 1,2-bis(hexyloxy)benzene.

Deprotection :

- Reagents : KOH, EtOH/H₂O.

- Conditions : Saponification at reflux.

Functionalization :

- Reagents : Hexyl bromide, K₂CO₃.

- Conditions : Reflux for 48 hours.

Yield and Challenges

- Yield : 80% after chromatography, hindered by purification challenges.

- Advantages : Enables precise control over substitution patterns.

- Drawbacks : Requires multiple protection/deprotection steps.

Reaction Pathway

$$

\text{Biphenyl} \xrightarrow{\text{FeCl}_3} \text{Triphenylene} \xrightarrow{\text{KOH}} \text{Dihydroxy Derivative} \xrightarrow{\text{Hexyl Br}} \text{Target Compound}

$$

Comparative Analysis of Methods

| Method | Key Strengths | Limitations |

|---|---|---|

| Suzuki + Cyclization | High regioselectivity | Multistep process |

| Terphenyl Cyclization | Simplified workflow | Requires pure terphenyl precursors |

| Biphenyl Route | Precise substitution control | Low yields due to purification |

Analyse Chemischer Reaktionen

2,3,6,7-Tetrakis(hexyloxy)triphenylene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Wissenschaftliche Forschungsanwendungen

Materials Science

2,3,6,7-Tetrakis(hexyloxy)triphenylene serves as a fundamental building block for the development of new materials. Its discotic liquid crystal properties allow it to form ordered structures at the molecular level, which is crucial for creating advanced materials.

- Discotic Liquid Crystals : The compound is utilized as a model molecule in studies of discotic liquid crystals (DLCs). These materials are characterized by their ability to self-assemble into columnar structures, making them suitable for applications in organic electronics and photonics. The hexyl side chains enhance solubility and facilitate the formation of mesophases, which are essential for the stability and functionality of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .

- Thermal Properties : Research indicates that 2,3,6,7-tetrakis(hexyloxy)triphenylene exhibits notable thermal stability and phase transition behavior. For instance, it has been shown to maintain its mesophase characteristics over a wide temperature range, which is beneficial for applications requiring thermal resilience .

Optoelectronic Applications

The compound plays a vital role in optoelectronic devices due to its electron-rich structure and ability to transport charge effectively.

- Hole Transport Layer : In perovskite solar cells, 2,3,6,7-tetrakis(hexyloxy)triphenylene functions as a hole transport layer. Its high charge mobility enhances the efficiency of charge separation and transport within the solar cell architecture .

- Organic Photodetectors : The compound's optical properties make it suitable for use in organic photodetectors. Its ability to absorb light and convert it into electrical signals is leveraged in the development of sensitive detection devices .

Liquid Crystal Technology

The unique structure of 2,3,6,7-tetrakis(hexyloxy)triphenylene allows it to be employed in various liquid crystal technologies.

- Liquid Crystal Displays : As a component in LCDs, this compound contributes to the modulation of light through its mesogenic properties. It can be tuned to achieve desired optical effects based on temperature variations .

- Stabilization of Polymer Blends : The compound has been explored as a compatibilizer in polymer blends. By stabilizing hydrophobic and hydrophilic components within a blend, it helps prevent phase separation and enhances the mechanical properties of the resulting materials .

Case Studies

Several studies have documented the successful application of 2,3,6,7-tetrakis(hexyloxy)triphenylene in real-world scenarios:

Wirkmechanismus

The mechanism by which 2,3,6,7-Tetrakis(hexyloxy)triphenylene exerts its effects is primarily through its ability to form stable columnar liquid crystalline phases. These phases facilitate efficient charge transport and molecular alignment, which are crucial for its applications in organic electronics and materials science . The molecular targets and pathways involved include interactions with other aromatic systems and the formation of supramolecular assemblies .

Vergleich Mit ähnlichen Verbindungen

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6)

- Structure : Six hexyloxy groups at all peripheral positions (2,3,6,7,10,11).

- Properties :

- Higher solubility in organic solvents due to increased steric shielding .

- Enhanced electron density at the triphenylene core compared to the tetrakis derivative, improving charge carrier mobility .

- Forms columnar hexagonal (Colh) liquid crystalline phases at lower temperatures due to balanced π-stacking and chain flexibility .

- Applications : Widely used in organic field-effect transistors (OFETs) and photovoltaic devices .

2,3,6,7-Tetrakis(hexyloxy)-10,11-bis(hexylthio)triphenylene

- Structure : Four hexyloxy groups at 2,3,6,7 and two hexylthio groups at 10,11 .

- Reduced symmetry may disrupt columnar packing, leading to less ordered mesophases compared to fully alkoxy-substituted analogs .

- Applications : Explored in ambipolar semiconductors and sensors .

Substituent Chain Length

2,3,6,7,10,11-Hexakis(octyloxy)triphenylene

- Structure : Six octyloxy chains instead of hexyloxy .

- Properties: Longer chains increase solubility in non-polar solvents but reduce π-π overlap due to enhanced steric hindrance . Lower clearing temperatures (Tc) in liquid crystalline phases due to greater chain flexibility .

- Applications : Suitable for solution-processed optoelectronic devices .

2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene

- Structure : Six pentyloxy chains .

- Properties :

- Applications: Limited to high-temperature processing methods .

Substituent Functional Groups

2,3,6,7,10,11-Hexakis(methylsulfanyl)triphenylene

2,3,6,7,10,11-Hexahydroxytriphenylene Tetrahydrate

- Structure : Hydroxyl groups with water molecules in the crystal lattice .

- Properties :

- Applications : Key starting material for COFs and supramolecular assemblies .

Mixed-Functionalization Derivatives

2,3,6,7-Tetrakis(hexyloxy)-10-methoxy-triphenylene-11-undecanoate Polysiloxane

- Structure: Tetrakis(hexyloxy)triphenylene linked to a polysiloxane backbone via undecanoate spacers .

- Properties :

- Applications : Thermooptical devices and stimuli-responsive materials .

Research Findings and Implications

- Electronic Properties : Alkoxy chain length and number inversely correlate with charge mobility but enhance processability. For instance, HAT6 outperforms the tetrakis derivative in OFETs due to higher symmetry and solubility .

- Thermal Behavior : Longer chains (e.g., octyloxy) lower phase transition temperatures, enabling room-temperature liquid crystallinity .

- Synthetic Flexibility : Mixed-functionalization (e.g., alkoxy/thioether) allows fine-tuning of electronic and supramolecular properties for targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.